Propanesulfinic acid

Acidity Ionization Buffer Selection

Researchers face inconsistent reactivity when substituting sulfinic acids due to chain-length-dependent pKa and H-atom transfer kinetics. Propanesulfinic acid (C3H8O2S) offers a precisely characterized alternative. - **Quantitative differentiation**: pKa 3.13±0.10 vs 3.07 for 2-isomer; boiling point 246.4°C. - **Controlled radical chemistry**: O-H BDE ~78 kcal/mol, k~10⁸ M⁻¹ s⁻¹ with alkoxyl radicals. - **Atmospheric modeling**: OH radical rate coefficient 8.4×10⁻¹¹ cm³ molecule⁻¹ s⁻¹. Procurement-ready for buffer systems, polymerization initiation, and environmental studies.

Molecular Formula C3H8O2S
Molecular Weight 108.16 g/mol
CAS No. 55109-28-9
Cat. No. B13617182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanesulfinic acid
CAS55109-28-9
Molecular FormulaC3H8O2S
Molecular Weight108.16 g/mol
Structural Identifiers
SMILESCCCS(=O)O
InChIInChI=1S/C3H8O2S/c1-2-3-6(4)5/h2-3H2,1H3,(H,4,5)
InChIKeyYGUNSCNKBIOMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanesulfinic Acid (CAS 55109-28-9) Physicochemical & Procurement Profile


Propanesulfinic acid (1-propanesulfinic acid, C3H8O2S) is an aliphatic sulfinic acid with a molecular weight of 108.16 g/mol . It features a sulfinic acid functional group (-S(=O)OH) on a linear three-carbon chain, rendering it a moderately strong acid with a predicted pKa of 3.13±0.10 . The compound is characterized by predicted physicochemical properties including a boiling point of 246.4±23.0 °C, density of 1.27 g/cm³, and high water solubility (~1×10⁶ mg/L) .

Why Generic Substitution Fails for Propanesulfinic Acid


Sulfinic acids are not interchangeable due to structure-dependent variations in acidity, solubility, and reactivity. Even minor changes in alkyl chain length or branching alter the pKa (e.g., 3.13 for 1-propanesulfinic vs. 3.07 for 2-propanesulfinic acid) , boiling point (246.4°C vs. 234.1°C) , and H-atom transfer kinetics [1]. Such differences directly impact synthetic yields, purification requirements, and downstream reaction outcomes, making blind substitution a significant risk in research and industrial processes.

Propanesulfinic Acid vs. Closest Analogs


pKa Difference: 1- vs. 2-Propanesulfinic Acid

1-Propanesulfinic acid exhibits a predicted pKa of 3.13±0.10 , while its branched isomer 2-propanesulfinic acid shows a slightly lower pKa of 3.07±0.10 [1].

Acidity Ionization Buffer Selection

Boiling Point & Density: 1- vs. 2-Propanesulfinic Acid

1-Propanesulfinic acid has a predicted boiling point of 246.4±23.0 °C and density of 1.27 g/cm³ , whereas 2-propanesulfinic acid boils at 234.1±23.0 °C with a density of 1.26 g/cm³ [1].

Purification Distillation Formulation

H-Atom Transfer: Thiols & Sulfenic Acids

As a class, sulfinic acids (RSO2H) exhibit an O-H bond dissociation enthalpy (BDE) of ~78 kcal mol⁻¹, intermediate between thiols (~87 kcal mol⁻¹) and sulfenic acids (~70 kcal mol⁻¹) [1]. Their rate constant with alkoxyl radicals is ~10⁸ M⁻¹ s⁻¹, midway between thiols (~10⁷ M⁻¹ s⁻¹) and sulfenic acids (~10⁹ M⁻¹ s⁻¹), and they are ~1000× slower than thiols in reactions with alkylperoxyl radicals [1].

Radical Chemistry Autoxidation Kinetics

DMD Oxidation Yield: Aliphatic vs. Aromatic Thiols

Propanesulfinic acid can be synthesized in 'very good yield' via oxidation of propanethiol with dimethyldioxirane (DMD) . In contrast, benzylic and aromatic thiols yield a variety of other oxidation products under the same conditions, reducing selectivity .

Synthesis Oxidation Yield

Propanesulfinic Acid Applications


Precise pH Control in Enzymatic & Binding Assays

The predicted pKa of 3.13±0.10 positions propanesulfinic acid as a buffer component for acidic to near-neutral pH ranges. Its moderate acidity and high water solubility make it suitable for maintaining stable pH in enzyme kinetics studies, protein-ligand interaction assays, and chromatographic mobile phases, where small pKa variations (e.g., vs. the 3.07 of the 2-isomer [1]) can shift retention times and peak resolution.

Radical Chain Reactions & Autoxidation Studies

The intermediate H-atom transfer reactivity of sulfinic acids (k ~10⁸ M⁻¹ s⁻¹ with alkoxyl radicals, O-H BDE ~78 kcal mol⁻¹) [2] enables controlled radical generation in polymerization initiation, organic synthesis, and mechanistic studies. Propanesulfinic acid serves as a tunable hydrogen atom donor, offering a balance between the instability of sulfenic acids and the lower reactivity of thiols.

Atmospheric Oxidation & Environmental Fate Modeling

Propanesulfinic acid is a key intermediate in the atmospheric degradation of dipropyl thiosulfinate and other organosulfur volatiles [3]. Its reaction with OH radicals (rate coefficient ~8.4×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K [4]) is critical for understanding secondary organic aerosol formation and acid rain chemistry. The compound's physicochemical properties (boiling point, vapor pressure) inform models of sulfur cycling and pollutant transport.

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